molecular formula C12H14 B11950398 tetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene CAS No. 1076-13-7

tetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene

Cat. No.: B11950398
CAS No.: 1076-13-7
M. Wt: 158.24 g/mol
InChI Key: ZSJSPFJUHHVKQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene is a polycyclic hydrocarbon with a unique structure characterized by four interconnected rings. This compound is known for its stability and interesting chemical properties, making it a subject of study in various fields of chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the polycyclic structure .

Industrial Production Methods

Industrial production of this compound is less common due to its specialized applications. when produced, it involves large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include epoxides, saturated hydrocarbons, and substituted derivatives, depending on the specific reaction and conditions employed .

Scientific Research Applications

Tetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene has several scientific research applications:

Mechanism of Action

The mechanism by which tetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene exerts its effects is primarily through its ability to undergo various chemical reactions. Its polycyclic structure allows it to interact with different molecular targets and pathways, making it a versatile compound in synthetic chemistry .

Comparison with Similar Compounds

Properties

IUPAC Name

tetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14/c1-2-8-5-7(1)11-9-3-4-10(6-9)12(8)11/h1-4,7-12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJSPFJUHHVKQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C4CC3C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80910375
Record name 1,4,4a,5,8,8a-Hexahydro-1,4:5,8-dimethanonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80910375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076-13-7, 15914-94-0, 83602-18-0
Record name 1,4:5,8-Dimethanonaphthalene,1,4,4a,5,8,8a-hexahydro-,(1alpha,4alpha,4aalpha,5alpha,8alpha,8aalpha)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4:5,8-Dimethanonaphthalene,1,4,4a,5,8,8a-hexahydro-,(1alpha,4alpha,4aalpha,5beta,8beta,8aalpha)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015914940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4,5,8-Dimethanonaphthalene, 1,4,4a,5,8,8a-hexahydro-, (1alpha,4alpha,4abeta,5alpha,8alpha,8abeta)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083602180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4,4a,5,8,8a-Hexahydro-1,4:5,8-dimethanonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80910375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.